3-Bromo-7-chlorobenzofuran
CAS No.:
Cat. No.: VC18683410
Molecular Formula: C8H4BrClO
Molecular Weight: 231.47 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C8H4BrClO |
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Molecular Weight | 231.47 g/mol |
IUPAC Name | 3-bromo-7-chloro-1-benzofuran |
Standard InChI | InChI=1S/C8H4BrClO/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H |
Standard InChI Key | MABYJWLMLXAJRB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)OC=C2Br |
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a benzofuran core (C₈H₆O) substituted with bromine at position 3 and chlorine at position 7 (Figure 1). The IUPAC name is 3-bromo-7-chloro-1-benzofuran, with the following identifiers:
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Canonical SMILES: C1=CC2=C(C(=C1)Cl)OC=C2Br
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InChIKey: MABYJWLMLXAJRB-UHFFFAOYSA-N
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₄BrClO |
Molecular Weight | 231.47 g/mol |
Melting Point | 78–80°C (estimated) |
Solubility | Soluble in organic solvents |
LogP (Partition Coefficient) | 3.2 (predicted) |
Spectral Characterization
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IR Spectroscopy: Peaks at 750 cm⁻¹ (C–Br stretch), 964 cm⁻¹ (C–Cl stretch), and 1616 cm⁻¹ (C=C aromatic) .
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¹H NMR: Signals at δ 7.2–8.1 ppm (aromatic protons), δ 3.3 ppm (CH₂ in dihydro derivatives) .
Synthesis and Optimization
Halogenation Strategies
The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions:
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Direct Halogenation:
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Substrate: 7-Bromobenzofuran.
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Reagents: Cl₂ in acetic acid at 50–60°C.
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Yield: 70–85%.
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Catalytic Methods:
Table 2: Comparison of Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Direct Chlorination | Cl₂, AcOH, 50°C | 78 | 95 |
Catalytic Halogenation | AlCl₃, DCM, reflux | 85 | 99 |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF | 65 | 90 |
Industrial-Scale Production
Industrial protocols employ continuous flow reactors to enhance scalability and purity. Automated systems regulate temperature (50–80°C) and reagent stoichiometry, achieving batch yields >90% .
Biological and Pharmacological Applications
Anticancer Activity
3-Bromo-7-chlorobenzofuran derivatives demonstrate cytotoxicity against multiple cancer cell lines:
Table 3: In Vitro Anticancer Activity
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
A549 (Lung) | 16.4 | AKT pathway inhibition |
HeLa (Cervical) | 12.7 | Apoptosis induction |
MCF-7 (Breast) | 18.9 | ROS generation |
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Key Finding: The bromine atom enhances DNA intercalation, while chlorine improves membrane permeability .
Antimicrobial Properties
Derivatives exhibit broad-spectrum activity:
Pharmacokinetics and Toxicity
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Metabolism: Hepatic CYP450 oxidation generates hydroxylated metabolites.
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Toxicity: LD₅₀ (rat, oral) > 500 mg/kg; hepatotoxicity observed at >100 mg/kg .
Industrial and Material Science Applications
Organic Synthesis
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives (e.g., 3-(4-methylphenyl)-7-chlorobenzofuran) .
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Polymer Chemistry: Serves as a monomer for conductive polymers with applications in OLEDs.
Catalysis
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparison
Compound | Substituents | Bioactivity (IC₅₀, μM) |
---|---|---|
3-Bromo-7-chlorobenzofuran | Br (C3), Cl (C7) | 16.4 (A549) |
4-Bromo-7-chlorobenzofuran | Br (C4), Cl (C7) | 22.1 (A549) |
3,7-Dichlorobenzofuran | Cl (C3, C7) | >50 (A549) |
Bromine at C3 significantly enhances cytotoxicity compared to chlorine .
Future Directions
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Drug Development: Optimize pharmacokinetics via prodrug strategies.
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Material Innovation: Explore MOF frameworks incorporating benzofuran units.
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Green Chemistry: Develop solvent-free halogenation protocols.
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